1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione
Description
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione (CAS 68181-17-9) is an organic sulfur compound with the molecular formula C₁₂H₁₂N₂O₄S₂ and a molecular weight of 312.36 g/mol . Structurally, it features a pyrrolidine-2,5-dione (succinimide) core modified with a 2-pyridyldithio-propoxy group. Key physical properties include a density of 1.48 g/cm³, a boiling point of 465.9°C, and a flash point of 235.5°C . This compound is widely utilized as a thiolation reagent in bioconjugation and crosslinking applications due to its disulfide bond, which undergoes cleavage under reducing conditions .
Structure
3D Structure
Properties
CAS No. |
83306-17-6 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-pyridin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C12H12N2O4S/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 |
InChI Key |
QMXCRMQIVATQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Esterification Reaction
The synthesis of 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione typically involves an esterification process where N-hydroxysuccinimide (NHS) reacts with a carboxylic acid derivative. The following steps are commonly employed:
Procedure:
-
- N-Hydroxysuccinimide (NHS)
- 3-(2-pyridylthio)propanoic acid
- Coupling agent (e.g., DCC or EDC)
-
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature: Room temperature or slightly elevated (~25–40°C)
- Time: Typically 6–12 hours
-
- The carboxylic acid group of 3-(2-pyridylthio)propanoic acid is activated by DCC/EDC.
- NHS reacts with the activated intermediate to form the ester.
-
- The crude product is purified via recrystallization or column chromatography.
Yield:
Approximately 75–90%, depending on reaction conditions and purity of reagents.
Substitution Reaction
An alternative method involves the substitution of pyrrolidine-2,5-dione derivatives with a pyridylthio group.
Procedure:
-
- Pyrrolidine-2,5-dione
- Pyridylthiol reagent (e.g., 2-pyridinethiol)
- Base catalyst (e.g., triethylamine)
-
- Solvent: Tetrahydrofuran (THF) or ethanol
- Temperature: ~50°C
- Time: 8–10 hours
-
- The thiol group attacks the carbonyl center of the pyrrolidine ring.
- This results in the incorporation of the pyridylthio moiety.
-
- The reaction mixture is filtered and washed with water and organic solvents.
Yield:
Moderate to high yields (~70–85%).
One-Pot Synthesis
Recent advancements have introduced one-pot methodologies to streamline synthesis and reduce waste.
Procedure:
-
- NHS
- Pyridylthiol derivative
- Acylating agents (e.g., acetic anhydride)
-
- Solvent-free or minimal solvent systems
- Catalysts like triethylammonium hydrogen sulfate
-
- Reduced reaction time (~4–6 hours)
- Higher atom economy
-
- Direct crystallization from the reaction mixture.
Yield:
Up to 95%, depending on optimization parameters.
Reaction Analysis and Optimization
Table 1: Comparative Analysis of Preparation Methods
| Method | Reagents Used | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Esterification | NHS, DCC/EDC | DCM/Acetonitrile | 25–40°C | 6–12 hrs | 75–90 |
| Substitution | Pyrrolidine-2,5-dione, thiol | THF/Ethanol | ~50°C | 8–10 hrs | 70–85 |
| One-Pot Synthesis | NHS, Acylating agents | Minimal solvent | Ambient | ~4 hrs | Up to 95% |
Research Findings and Notes
Key Observations:
- The choice of solvent significantly impacts yield and purity; polar aprotic solvents like acetonitrile tend to produce higher yields.
- Catalysts such as triethylamine improve reaction efficiency but require careful monitoring to avoid side reactions.
- One-pot methods are gaining popularity due to their simplicity and environmental benefits.
Challenges:
- Maintaining regioselectivity during substitution reactions.
- Avoiding decomposition of intermediates under prolonged reaction times.
Recommendations:
Future studies could explore greener alternatives for coupling agents and solvents to enhance sustainability in chemical synthesis.
Chemical Reactions Analysis
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding thiol derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2) . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Agents
Recent studies have highlighted the compound's role as a dual inhibitor of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). These enzymes are critical in the inflammatory response, making their inhibition a target for anti-inflammatory drug development.
- Case Study : A study published in PubMed demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant COX-2 selectivity with IC50 values in the submicromolar range. For instance, a compound with an IC50 value of 0.051 ± 0.001 μM showed potent anti-inflammatory activity in vivo through carrageenan-induced paw edema tests .
Carbonic Anhydrase Inhibition
The compound also shows promise as a carbonic anhydrase inhibitor, which has implications for treating conditions such as glaucoma and epilepsy.
- Research Findings : In vitro studies evaluated several sulfonamide derivatives for their inhibitory effects on bovine carbonic anhydrase-II. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory activity, suggesting a potential pathway for drug design targeting carbonic anhydrase .
Anticancer Activity
The structural framework of this compound has been explored for its anticancer properties, particularly as a PARP (Poly ADP-ribose polymerase) inhibitor.
- Case Study : Research indicated that certain derivatives of pyrrolidine-2,5-dione exhibited promising anticancer activities with IC50 values comparable to established PARP inhibitors like veliparib. The structure-activity relationship studies revealed that specific substitutions can significantly enhance biological activity against cancer cell lines .
Antimicrobial Properties
Emerging research suggests potential antimicrobial applications due to the compound's ability to interfere with microbial enzymatic pathways.
- Preliminary Findings : Initial tests have shown that modifications of the pyrrolidine core can lead to increased efficacy against various bacterial strains. Further investigations are needed to fully elucidate these properties and their mechanisms of action.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione involves the formation of covalent bonds with target molecules through its reactive succinimidyl ester group . This allows the compound to modify proteins and other biomolecules, thereby altering their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Key Research Findings
Sulfenylation Efficiency : The target compound’s 2-pyridyldithio group outperforms alkylthio analogues in reactions requiring mild conditions, as demonstrated in HBr-mediated sulfenylation of coumarins .
Biological Potency : Mannich bases () and acetylphenyl derivatives () show structure-dependent bioactivity , emphasizing the need for tailored substituents in drug design.
Redox Sensitivity: The disulfide bond in the target compound allows for triggered release in biomedical applications, a feature absent in non-sulfur or alkylthio analogues .
Biological Activity
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione is a synthetic compound with the molecular formula C₁₂H₁₂N₂O₄S. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring, a pyridylthio group, and a carbonyl functionality. These structural elements suggest that it may engage in specific interactions with biological macromolecules, influencing various cellular pathways. The presence of the thioether linkage enhances its potential reactivity, allowing for participation in redox reactions and nucleophilic substitutions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The thioether group is known to interact with bacterial enzymes and may inhibit the growth of various pathogens. For instance, compounds structurally related to pyrrolidine-2,3-diones have been identified as potential inhibitors of Pseudomonas aeruginosa, a common multidrug-resistant bacterium .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. The mechanism underlying these effects may involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. Further research is required to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Interaction studies using molecular docking techniques suggest that it may bind to enzymes involved in metabolic pathways, potentially impacting their activity and leading to therapeutic effects.
Interaction Studies
Recent studies have employed techniques such as surface plasmon resonance and fluorescence assays to investigate the binding affinity of this compound with various biological targets. These studies are crucial for understanding how the compound may function at the molecular level and for identifying potential therapeutic applications .
Research Findings
A review of literature reveals several key findings regarding the biological activity of pyrrolidine derivatives:
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives in treating infections caused by resistant bacteria:
- Case Study 1 : A series of experiments demonstrated that modified pyrrolidine compounds effectively reduced bacterial load in animal models infected with Pseudomonas aeruginosa, showcasing their potential as new antibiotic agents.
- Case Study 2 : In vitro assays indicated that certain derivatives exhibited a dose-dependent reduction in pro-inflammatory cytokines, supporting their use in inflammatory conditions.
Q & A
Q. What are the common synthetic routes for preparing pyrrolidine-2,5-dione derivatives with heteroaromatic substituents?
Pyrrolidine-2,5-dione derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, substituted succinimides can be prepared by reacting amines with maleic anhydride derivatives. In structurally related compounds, such as 4-substituted pyrrolidine-2,5-diones, reactions often involve iodophenyl intermediates or coupling with heteroaromatic thiols (e.g., 2-pyridylthio groups) under basic conditions . Ethanol and piperidine are common solvents/catalysts for such reactions, as seen in analogous syntheses of pyrrolidinone derivatives .
Q. Which analytical techniques are essential for characterizing 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione?
Standard characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like the carbonyl and thioether moieties. PubChem-derived structural data (InChI, InChI Key) are critical for cross-referencing computational and experimental results .
Q. How can experimental design principles optimize the synthesis of this compound?
Statistical design of experiments (DoE) minimizes trial-and-error approaches. For instance, factorial designs can evaluate variables like temperature, solvent polarity, and catalyst loading. This method reduces the number of experiments while identifying optimal conditions for yield and selectivity, a strategy validated in chemical technology research .
Advanced Research Questions
Q. What computational methods aid in predicting reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction mechanisms, such as the nucleophilic attack of 2-pyridylthiol on activated maleimide derivatives. Institutions like ICReDD integrate computational reaction path searches with experimental validation to accelerate discovery, reducing development time by 30–50% .
Q. How can researchers resolve contradictions in reported yields for similar pyrrolidine-2,5-dione syntheses?
Discrepancies often arise from unoptimized reaction conditions or impurities. Systematic analysis using DoE (e.g., response surface methodology) identifies critical factors. Cross-referencing patent methodologies (e.g., EP 310854 A1, WO 2012048775 A1) highlights variations in catalysts or purification techniques, enabling targeted adjustments .
Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
Membrane separation technologies or preparative HPLC can isolate polar, thermally sensitive compounds. For example, reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively resolves pyrrolidine dione derivatives. Evidence from separation technology classifications supports these methods .
Q. How can spectroscopic data (e.g., NMR splitting patterns) confirm the stereochemistry of the 2-pyridylthio substituent?
NOESY or ROESY NMR experiments detect spatial proximity between the pyrrolidine ring protons and the pyridyl group. Coupling constants in ¹H NMR further reveal dihedral angles, critical for assigning axial/equatorial configurations. PubChem’s computed stereochemical data provide reference benchmarks .
Q. What strategies mitigate safety risks when handling reactive intermediates in its synthesis?
Adherence to institutional Chemical Hygiene Plans is mandatory. For exothermic steps (e.g., thiol-maleimide couplings), controlled temperature and inert atmospheres prevent side reactions. Safety protocols for advanced laboratories, including 100% compliance on safety exams, are emphasized in regulatory frameworks .
Methodological and Data Analysis Questions
Q. What statistical tools analyze variability in synthetic yields across replicate experiments?
Analysis of variance (ANOVA) and Tukey’s post-hoc tests identify significant outliers. Software like Minitab or R implements these methods, aligning with chemical engineering research standards for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
